Methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate
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Overview
Description
Methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate is an organic compound with a complex structure that includes a benzyl group, a cyanoethyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 2-cyanoethyl chloroformate to form the intermediate benzyl(2-cyanoethyl)carbamate. This intermediate is then reacted with methyl glycolate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester and carbamate groups can undergo hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules or catalyze specific reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[benzylcarbamoyl]oxyacetate: Lacks the cyanoethyl group, which may affect its reactivity and applications.
Ethyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.
Uniqueness
Methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate is unique due to the presence of both the cyanoethyl and carbamoyl groups, which provide distinct reactivity patterns and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)11-20-14(18)16(9-5-8-15)10-12-6-3-2-4-7-12/h2-4,6-7H,5,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKHQOZJBNKXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)N(CCC#N)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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